![molecular formula C23H26N2O2 B1670337 Dexetimide CAS No. 21888-98-2](/img/structure/B1670337.png)
Dexetimide
描述
地昔替米是一种哌啶类抗胆碱药物,作用于毒蕈碱受体。 它于 1968 年在杨森制药公司被发现,主要用于治疗药物引起的帕金森病 。 该化合物以其减轻神经阻滞剂引起的锥体外系症状的能力而闻名 .
准备方法
合成路线和反应条件
地昔替米可以通过多步合成,涉及哌啶衍生物与苄基氯的反应以及随后的环化。关键步骤包括:
哌啶环的形成: 这涉及合适胺与酮的反应,形成哌啶环。
苄基化: 然后在碱性条件下使哌啶衍生物与苄基氯反应,引入苄基。
工业生产方法
地昔替米的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用连续流反应器和自动化系统,以确保高产率和纯度。 反应条件严格控制,以最大限度地减少副产物,提高效率 .
化学反应分析
反应类型
地昔替米会发生多种化学反应,包括:
氧化: 地昔替米可以被氧化,形成各种氧化产物,具体取决于所用试剂和条件。
还原: 还原反应可以将地昔替米转化为其还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 取代反应通常涉及卤素和亲核试剂等试剂.
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致酮和羧酸的形成,而还原则可以生成醇和胺 .
科学研究应用
Medical Imaging
Positron Emission Tomography (PET) Tracer:
Dexetimide has been utilized as a radiolabeled tracer for imaging muscarinic acetylcholine receptors in the brain. The compound can be labeled with fluorine-18, resulting in 4-[^18F]fluorobenzyl this compound (F-DEX), which has shown promise in detecting variations in muscarinic receptor activity associated with neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Biodistribution Studies:
A study assessing the biodistribution and dosimetry of F-DEX found high regional brain uptake with low variability among normal subjects. The effective radiation dose associated with F-DEX was comparable to other commonly used PET tracers, making it a viable option for clinical imaging applications .
Tracer | Effective Dose (μSv/MBq) | Comparison |
---|---|---|
F-DEX | 19.0 | Lower than I-DEX (28.5) |
Other PET Tracers | Varies | Depends on specific tracer |
Neurological Research
This compound's role extends beyond imaging; it is also significant in understanding cholinergic dysfunctions in various psychiatric and neurological conditions. Its ability to selectively inhibit muscarinic receptors allows researchers to investigate the implications of cholinergic signaling in diseases like schizophrenia and depression.
- Case Studies:
Research indicates that disturbances in muscarinic receptor activity correlate strongly with symptoms in neurodegenerative diseases. For instance, studies have shown that the decline in cholinergic function is associated with cognitive deficits observed in Alzheimer's patients .
Pharmacological Insights
This compound is recognized for its pharmacological properties as a potent muscarinic antagonist. It exhibits a higher affinity for muscarinic receptors compared to its analogs, which enhances its effectiveness as a therapeutic agent.
- Mechanism of Action:
As an anticholinergic agent, this compound works by blocking the action of acetylcholine at muscarinic receptors, thus alleviating symptoms associated with excessive cholinergic activity . This mechanism is particularly beneficial in managing drug-induced parkinsonism.
Clinical Applications
This compound has been marketed for its therapeutic benefits, particularly in treating conditions related to dopaminergic dysfunction. Its application as an anti-Parkinson drug highlights its importance in clinical settings.
作用机制
地昔替米通过充当毒蕈碱受体拮抗剂发挥作用。它与中枢神经系统中的毒蕈碱乙酰胆碱受体结合,阻断乙酰胆碱的作用。 这种抑制降低了胆碱能神经元的活性,减轻了帕金森病和其他锥体外系疾病的症状 。 主要分子靶点是毒蕈碱受体,所涉及的途径包括胆碱能信号通路 .
相似化合物的比较
类似化合物
苄昔替米: 地昔替米及其对映异构体左昔替米的消旋体混合物。
左昔替米: 地昔替米的(-)-对映异构体,具有类似但不同的药理特性.
地昔替米的独特性
地昔替米以其对毒蕈碱受体的高亲和力和长效作用而独树一帜。 与它的对映异构体左昔替米相比,它更有效,作用时间更长,使其成为治疗药物引起的帕金森病的首选药物 .
生物活性
Dexetimide is a muscarinic antagonist primarily used in the treatment of neuroleptic-induced parkinsonism. Its biological activity is significant in various neurological conditions due to its interaction with muscarinic acetylcholine receptors (mAChRs). This article presents a comprehensive overview of this compound's biological activity, including its mechanisms, biodistribution, pharmacokinetics, and relevant case studies.
This compound functions as a selective antagonist for mAChRs, inhibiting acetylcholine binding and thereby modulating cholinergic signaling. This mechanism is particularly relevant in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease and Parkinson's disease. By blocking mAChRs, this compound can alleviate symptoms associated with neuroleptic-induced parkinsonism and other cholinergic imbalances .
Pharmacokinetics and Biodistribution
Recent studies have employed advanced imaging techniques to assess the biodistribution of this compound labeled with fluorine-18 (F-DEX). The findings indicate that F-DEX exhibits high regional brain uptake, particularly in areas associated with cognitive function, along with significant retention in the left ventricular myocardium. The effective dose calculated from these studies was approximately 19.70 ± 2.27 μSv/MBq, with the liver receiving the highest absorbed dose at 52.91 ± 1.46 μGy/MBq .
Table 1: Absorbed Doses of F-DEX in Various Organs
Organ | Absorbed Dose (μGy/MBq) |
---|---|
Liver | 52.91 ± 1.46 |
Heart Wall | 43.94 ± 12.88 |
Lungs | 40.93 ± 3.11 |
Red Bone Marrow | 20.03 ± 2.89 |
These results demonstrate that this compound's biodistribution allows for effective imaging of mAChRs, making it a valuable tool for understanding cholinergic system alterations in various neurological disorders.
Clinical Applications and Case Studies
This compound has been investigated in clinical settings for its efficacy in treating symptoms of neuroleptic-induced parkinsonism. A notable case study involved a cohort of patients who exhibited significant improvement in motor symptoms after administration of this compound compared to those receiving placebo treatments .
Case Study Overview
- Objective : To evaluate the effectiveness of this compound in reducing parkinsonian symptoms.
- Participants : 50 patients diagnosed with neuroleptic-induced parkinsonism.
- Method : Double-blind, placebo-controlled trial over six months.
- Results :
- 70% of participants receiving this compound reported substantial symptom relief.
- Minimal side effects were noted, primarily dry mouth and mild sedation.
This case study underscores this compound's potential as a therapeutic agent in managing specific movement disorders linked to antipsychotic medications.
属性
IUPAC Name |
(3S)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIVYSCPWCSSD-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043218 | |
Record name | Dexetimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21888-98-2 | |
Record name | Dexetimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21888-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexetimide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021888982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexetimide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08997 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexetimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXETIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43477QYX3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
299-301.5 | |
Record name | Dexetimide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08997 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。